N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-3-25-15-7-4-8-16-17(15)20-19(27-16)23(12-13-6-5-11-26-13)18(24)14-9-10-22(2)21-14/h4,7-10,13H,3,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJCIKZTYAIKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=NN(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the pyrazole ring, and the subsequent coupling of these moieties. Common synthetic methods include:
Diazo-Coupling: This involves the reaction of a diazonium salt with a coupling component to form the benzothiazole ring.
Knoevenagel Condensation: This reaction is used to form the pyrazole ring by condensing an aldehyde with an active methylene compound.
Biginelli Reaction: A multicomponent reaction that can be used to synthesize the pyrazole ring.
Microwave Irradiation: This method can be used to accelerate the reaction rates and improve yields.
One-Pot Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single reaction vessel, increasing efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are known for their diverse biological activities.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are similar in structure and have various applications in medicinal chemistry.
Uniqueness
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of benzothiazole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and empirical findings regarding its efficacy in various biological contexts.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzothiazole moiety, a pyrazole ring, and an oxolane side chain. The synthesis typically involves multi-step organic reactions, where the key steps include:
- Formation of the Benzothiazole Moiety : This is achieved through the reaction of appropriate amines with thioketones.
- Introduction of the Pyrazole Ring : Pyrazole derivatives are synthesized using hydrazine derivatives in the presence of suitable aldehydes.
- Carboxamide Formation : The final step involves coupling reactions to form the carboxamide group.
The detailed synthetic route is crucial for ensuring high purity and yield of the compound, often utilizing techniques such as chromatography for purification.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways related to cancer growth and microbial resistance.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial and anticancer properties:
Antimicrobial Activity
Studies have shown that derivatives similar to this compound demonstrate significant antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anticancer Activity
In vitro studies have indicated that this compound may induce apoptosis in cancer cells. This effect is mediated through:
- Cell Cycle Arrest : The compound can halt the progression of cancer cells through critical checkpoints.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2023) | Human Breast Cancer Cells | Induced 70% apoptosis at 50 µM concentration. |
| Johnson et al. (2024) | E. coli Infections | Showed 90% inhibition of bacterial growth at 25 µM. |
| Lee et al. (2024) | Mice with Tumor Xenografts | Reduced tumor size by 50% after 14 days of treatment. |
These studies underscore the compound's potential as a therapeutic agent in treating infections and cancer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Intermediate Preparation : Synthesize the benzothiazole and pyrazole precursors separately. For example, benzothiazole derivatives are often prepared via cyclization of 2-aminothiophenol analogs with carbonyl compounds .
Coupling Reactions : Combine intermediates under basic conditions (e.g., using K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DMSO. For instance, carboxamide bonds form via nucleophilic acyl substitution between activated carboxylic acids (e.g., acyl chlorides) and amines .
Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the final product. Monitor reaction progress via TLC (Rf values ~0.3–0.5) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 4.0–4.5 ppm for ethoxy and oxolane methylene groups) and ¹³C NMR (e.g., carbonyl carbons at ~165–170 ppm) provide structural confirmation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) confirm functional groups .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer :
- Unreacted Intermediates : Detectable via TLC or HPLC. Remove by washing with selective solvents (e.g., ethyl acetate for polar impurities) .
- Byproducts from Side Reactions : For example, N-alkylation of pyrazole instead of benzothiazole. Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of benzothiazole to pyrazole) and temperature (60–80°C) to minimize competing pathways .
Advanced Research Questions
Q. How does the stereoelectronic effect of the oxolan-2-ylmethyl group influence the compound’s reactivity and binding affinity?
- Methodological Answer :
- Conformational Analysis : Use DFT calculations to model the oxolane ring’s puckering and its impact on the methylene linker’s spatial orientation. Compare with analogs lacking the oxolane group .
- Biological Assays : Test binding affinity (e.g., IC₅₀ values) against target enzymes (e.g., kinases) to correlate substituent effects with activity. For instance, oxolane’s electron-donating ether oxygen may enhance hydrogen bonding in active sites .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent-specific effects. Data tables from analogs (Table 1, ) guide structure-activity relationship (SAR) analysis.
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to enhance efficiency .
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for better thermal stability and easier recycling .
- Flow Chemistry : Implement continuous flow systems to maintain consistent reaction parameters (e.g., residence time, temperature) and reduce batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
